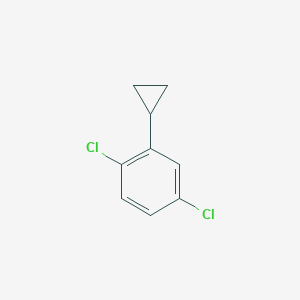

1,4-Dichloro-2-cyclopropylbenzene

Description

1,4-Dichloro-2-cyclopropylbenzene is a chlorinated aromatic compound featuring a benzene ring substituted with chlorine atoms at the 1- and 4-positions and a cyclopropyl group at the 2-position. Its molecular formula is C₉H₇Cl₂, with a molecular weight of 193.06 g/mol. The cyclopropyl substituent introduces steric and electronic effects that distinguish it from simpler dichlorobenzenes.

Properties

Molecular Formula |

C9H8Cl2 |

|---|---|

Molecular Weight |

187.06 g/mol |

IUPAC Name |

1,4-dichloro-2-cyclopropylbenzene |

InChI |

InChI=1S/C9H8Cl2/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6H,1-2H2 |

InChI Key |

IFTIIWFIDSYLTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Dichlorobenzenes (1,2-, 1,3-, and 1,4-Dichlorobenzene)

Dichlorobenzenes are the most basic analogs, differing by the absence of the cyclopropyl group. Key comparisons include:

Key Differences :

Cyclopropyl-Substituted Chlorobenzenes

The compound Benzene, (2,2-dichloro-1-methylcyclopropyl) (CAS 3591-42-2) provides a closer structural analog :

Key Differences :

- The methyl group on the cyclopropane ring in the analog may increase thermal stability compared to the unsubstituted cyclopropyl group in this compound.

- Chlorine placement (on cyclopropane vs. benzene) alters electronic effects: chlorine on benzene enhances ring deactivation, affecting reaction pathways.

Nitro-Substituted Analogs (1,4-Dichloro-2-nitrobenzene)

| Property | 1,4-Dichloro-2-nitrobenzene | This compound |

|---|---|---|

| Substituents | NO₂ at 2 position | Cyclopropyl at 2 position |

| Electronic Effects | Strongly deactivating (-M) | Moderately deactivating (+I/-M) |

| Reactivity | High susceptibility to reduction | Likely stable under reductive conditions |

Key Differences :

- The nitro group increases electrophilic substitution resistance but introduces explosive hazards, unlike the cyclopropyl group.

Research Findings and Implications

- Environmental Behavior: Cyclopropyl-substituted chlorobenzenes are expected to exhibit higher soil adsorption coefficients (Koc) than non-cyclopropyl analogs due to increased hydrophobicity, prolonging environmental persistence .

- Synthetic Applications : The cyclopropyl group in this compound may serve as a precursor for agrochemicals or pharmaceuticals, leveraging its unique steric profile .

- Toxicity: While 1,4-dichlorobenzene is classified as a possible carcinogen (IARC Group 2B), the cyclopropyl derivative’s toxicity profile remains understudied but warrants caution due to structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.